The table below summarizes the key molecular targets and associated effects of menthol, based on the gathered research. Please note that these findings are primarily attributed to the (-)-menthol isomer.
| Molecular Target | Biological Effect | Postulated Mechanism of Action | Experimental Context (Model) |
|---|---|---|---|
| TRPM8 Receptor [1] [2] [3] | Cooling sensation; Analgesia (Pain Relief) | Agonist; activation induces a cooling sensation and modulates pain pathways [1]. | Preclinical models (in vitro and in vivo) [1]. |
| Voltage-Gated Sodium (Na+) Channels [2] | Local Anesthetic; Analgesia | State-, use-, and voltage-dependent channel blockade, suppressing action potential generation and high-frequency neuronal firing [2]. | Patch-clamp studies on rodent dorsal root ganglion (DRG) neurons and related cell lines [2]. |
| Voltage-Gated Calcium (Ca²⁺) Channels [3] | Smooth Muscle Relaxation (e.g., vasculature, trachea) | Inhibition of calcium influx, leading to reduced contraction [3]. | Studies on isolated rat aortic, mesenteric, and tracheal smooth muscle tissues [3]. |
| Cancer Cell Pathways [1] [4] | Anticancer / Cytotoxic Effects | Activation of TRPM8 leading to altered calcium dynamics; induction of apoptosis via caspase-3; mechanisms not fully elucidated [1] [3] [4]. | In vitro studies on various cancer cell lines (e.g., leukemia, breast cancer) [4]. |
For researchers, the accurate quantification of menthol is crucial. The following workflow, based on a published gas chromatography (GC) method for suppositories, can be adapted for analyzing menthol from in vitro experiments [5]. This method was validated as per ICH guidelines.
Workflow for menthol analysis using gas chromatography (GC).
Key Experimental Details (Adapted from [5]):
While detailed data is scarce, the search results highlight two critical points regarding stereospecificity:
Menthol has three chiral centers, leading to eight possible stereoisomers [1]. The table below outlines the four primary diastereomers and their characteristics.
| Diastereomer | Primary Natural Source | Relative Abundance & Characteristics |
|---|---|---|
| (-)-Menthol (Levomenthol) | Peppermint (Mentha × piperita), Cornmint (Mentha arvensis) [1] [2] | Predominant natural form; possesses the characteristic strong cooling sensation and minty aroma [1]. |
| (+)-Menthol | - | Extremely rare in nature; not a significant component of mint essential oils. |
| (-)-Neomenthol | Peppermint, Japanese menthol [1] | A minor constituent in some natural sources. |
| (+)-Neomenthol | - | - |
| (-)-Isomenthol | - | - |
| (+)-Isomenthol | - | - |
| (-)-Neoisomenthol | - | - |
| (+)-Neoisomenthol | - | - |
The near-exclusive production of (-)-menthol in plants is due to the high stereoselectivity of the biosynthetic enzymes in the mint family's glandular trichomes [3] [2] [4].
The pathway involves eight enzymatic steps, with pulegone reductase (PR) being a key enzyme that determines the stereochemistry of the resulting menthone and, ultimately, menthol [4] [5]. Research shows this enzyme family catalyzes a stereoselective reduction, specifically producing (-)-menthone, the direct precursor to (-)-menthol [5].
Key biosynthetic pathway for (-)-menthol in mint, highlighting stereoselective pulegone reductase (PR) step [3] [4] [5].
For researchers requiring definitive identification and quantification of this compound, the following analytical approaches are recommended.
1. Sample Preparation and Essential Oil Extraction
2. Separation and Quantification of Enantiomers
3. Protocol for Chiral GC-MS Analysis
The search results do not report specific natural sources with high this compound content. Its presence, if any, would be in trace amounts detectable only with chiral analytical methods.
(+)-Menthol, the enantiomer of the naturally prevalent and biologically active (-)-menthol, is a compound of significant interest in chiral research, synthetic chemistry, and the development of analytical standards. Unlike its counterpart, this compound lacks a characteristic minty odor and cooling sensation, making its synthesis a matter of precise stereochemical control rather than commercial flavor or fragrance production [1]. The industrial and laboratory synthesis of menthol has evolved to meet demand through various pathways, primarily focusing on the production of the desired (-)-enantiomer. However, these processes often generate racemic mixtures or isomers from which this compound can be isolated or toward which synthetic routes can be directed. This document details the major synthesis routes, provides experimental protocols for key methods, and outlines standard analytical techniques for verification.
Industrial and research-scale production of menthol can be categorized into several pathways. The table below summarizes the key methods, their starting materials, and their strategic advantages and disadvantages.
Table 1: Comparative Analysis of Major Menthol Synthesis Pathways
| Pathway | Key Starting Material | Key Steps | Strategic Advantages | Key Challenges |
|---|---|---|---|---|
| Natural Isolation [2] | Mint plants (Mentha arvensis) | Steam distillation, crystallization | Yields natural (-)-menthol; clean label appeal. | Land and climate dependent; cannot produce this compound. |
| Takasago Process | Myrcene / Geranial | Isomerization, Stereoselective Hydrogenation | High-yield, industrial-scale production of (-)-menthol. | Proprietary; complex catalysis. |
| Haarmann & Reimer (Symrise) Process [3] | m-Cresol / Thymol | Hydrogenation, Resolution | Well-established industrial process. | Produces racemic mixture; requires resolution. |
| Turpentine Route [4] [5] | 3-Carene (from Crude Sulfate Turpentine) | Hydrogenation, Isomerization, Epoxidation | Uses a renewable by-product from the paper industry; sustainable "green" synthesis. | Requires complex separation of turpentine components. |
| Enzymatic Resolution [6] [1] | Racemic Menthol Esters | Enzymatic Hydrolysis (e.g., using Lipase) | High stereoselectivity; mild reaction conditions; can be engineered for either enantiomer. | Requires racemic substrate; yield limited to 50% for a single enantiomer. |
| One-Pot Synthesis [7] | Citronellal | Cyclization, Hydrogenation | Streamlined process; uses heterogeneous catalysis. | Optimization needed for stereochemical control in a single pot. |
The following workflow diagram illustrates the decision-making process for selecting an appropriate synthesis strategy based on research objectives.
Principle: This protocol describes the kinetic resolution of racemic menthol via enantioselective hydrolysis of its ester derivatives. Engineered BCL mutants demonstrate exceptional stereoselectivity, achieving up to 99.4% enantiomeric excess (e.e.) for the desired L-(-)-menthol, and can be adapted to target the D-(+)-enantiomer [1].
Materials:
Procedure:
Notes:
Principle: This multi-step synthesis transforms 3-carene, a major component of crude sulfate turpentine (a paper industry by-product), into a mixture of menthol isomers. The final product is a racemic mixture from which this compound can be separated [4] [5]. The pathway is illustrated below.
Procedure for Step 1: Hydrogenation of 3-Carene to Dihydro-3-carene
Procedure for Final Step: Hydrogenation of Menthene Epoxides to Menthol
Table 2: Key Analytical Methods for Menthol Characterization
| Parameter | Method | Specifications / Acceptance Criteria |
|---|---|---|
| Purity & Identity | GC-MS, GC-FID | Comparison of retention time and mass spectrum with an authentic standard. Purity >99%. |
| Enantiomeric Purity (e.e.) | Chiral Gas Chromatography (GC) | Use a chiral stationary phase column (e.g., γ-cyclodextrin). Calculate e.e. from peak areas: e.e. (%) = ([R] - [S]) / ([R] + [S]) * 100 |
| Melting Point | Capillary Melting Point Apparatus | Pure this compound: 41-44°C [3]. A broad or depressed range indicates impurities. |
| Specific Rotation | Polarimetry | For a solution in ethanol. Specific rotation is a key identifier for enantiomeric form. |
| Structural Confirmation | NMR Spectroscopy (¹H, ¹³C) | Compare chemical shifts and coupling constants with literature data. |
The synthesis of this compound is intrinsically linked to the advanced control of stereochemistry in menthol production. While industrial processes are optimized for the (-)-enantiomer, methods like enzymatic resolution and synthesis from turpentine provide viable and increasingly sustainable pathways to access the (+)-enantiomer. The enzymatic approach offers superior stereoselectivity under mild conditions, whereas the turpentine route valorizes an industrial by-product, aligning with green chemistry principles. The choice of method depends on the specific research goals, including the required purity, scale, and considerations of sustainability.
The choice of method depends on your analytical goals, such as required sensitivity, sample matrix, and available instrumentation.
| Method | Key Application Context | Sample Preparation Summary | Key Performance Data | Reference |
|---|
| GC-FID with AQbD [1] | Pharmaceutical raw materials, finished products | Dissolve menthol & internal standard (thymol) in chloroform [1]. | LOD/LOQ: Based on calibration curve. Precision (RSD): < 5% [1]. | [1] | | GC-MS with SPME [2] | Biological fluids (e.g., human urine) | Use SPME headspace sampling; for total menthol, hydrolyze with β-glucuronidase/sulfatase [2]. | LOD: 0.0017 μg/mL. Linear Range: 0.002–0.5 μg/mL (free), 0.01–10 μg/mL (total). Precision (RSD): 7.6% [2]. | [2] | | HPLC-RI [3] | Syrup formulations, products with no UV chromophore | Simple dilution and filtration in water:methanol (20:80) [3]. | LOD/LOQ: Per ICH guidelines. Accuracy (% Recovery): ~100.4%. Precision (RSD): 0.40% [3]. | [3] | | GC-FID (Suppository) [4] | Complex matrices (e.g., suppositories) | Dissolve smashed sample in THF, add thymol (IS), filter [4]. | LOD/LOQ: Calculated from SD/slope. Precision (RSD): < 2.0% [4]. | [4] | | ATR-FTIR & Chemometrics [5] | Essential oil authenticity, adulteration screening | Minimal preparation; place liquid sample on ATR crystal [5]. | N/A for direct quantification; used with PLSR/PCR models for prediction [5]. | [5] |
This protocol, based on a 2025 study, is ideal for developing a robust and regulatory-compliant method for pharmaceutical quality control [1].
1. Principle & Scope This method uses Gas Chromatography with a Flame Ionization Detector (GC-FID) to separate and quantify menthol. The Analytical Quality by Design (AQbD) approach systematically develops the method by understanding the impact of critical process parameters, ensuring robustness throughout its lifecycle [1].
2. Experimental Protocol
Instrumentation: Gas Chromatograph (e.g., Thermo Scientific Trace 1310 GC) with FID and an autosampler. Column: SH-I-5Sil MS (30 m length, 0.25 µm film thickness) or equivalent [1].
Reagents: Menthol (Analytical Standard, ~99% purity), Thymol (Internal Standard, >98.5%), Chloroform (HPLC/GC grade) [1].
Chromatographic Conditions:
Sample Preparation:
AQbD Workflow: The following workflow outlines the key stages of the Analytical Quality by Design process used to develop this robust GC-FID method [1].
Method Validation: The optimized method must be validated per ICH Q2(R2) guidelines [1].
This protocol is designed for high-sensitivity quantification of menthol and its metabolites in biological matrices [2].
1. Principle & Scope This method uses Headspace Solid-Phase Microextraction (HS-SPME) for clean-up and preconcentration, coupled with GC-MS for separation and detection. It allows for the separate quantification of free (unconjugated) and total menthol in urine [2].
2. Experimental Protocol
Instrumentation: GC/MS system equipped with an autosampler capable of HS-SPME. Column: standard non-polar or mid-polar GC capillary column [2].
Reagents: L(-)-menthol (99.7%), Menthol-d4 (Internal Standard), β-D-glucuronidase/sulfatase (from Helix pomatia), Trisodium citrate buffer (0.1 M, pH 5.0) [2].
Sample Preparation:
HS-SPME & GC-MS Analysis: The process for analyzing both free and total menthol in urine samples involves parallel preparation paths that converge at the GC-MS analysis stage [2].
I hope these detailed application notes and protocols assist in your research and method development. Should your work require a specific focus on method validation, stability studies, or analysis in other complex matrices, please feel free to ask.
Menthol (2-isopropyl-5-methylcyclohexanol) is a cyclic monoterpene alcohol containing three chiral centers, leading to the existence of eight stereoisomers: four pairs of enantiomers—(±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol [1]. Among these, the (1R,3R,4S)-(−)-menthol (commonly referred to as l-menthol) isomer possesses the most desirable sensory characteristics, including a pronounced minty aroma and cooling sensation [2] [3]. Its enantiomer, (1S,3S,4R)-(+)-menthol (d-menthol), and the other isomers often exhibit less desirable sensory profiles, sometimes featuring musty, herbal, or earthy off-notes [3] [1]. This application note details robust methodologies for the precise separation and analysis of (+)-menthol from complex isomeric mixtures to meet the stringent quality requirements of pharmaceutical, flavor, and fragrance industries.
Principle: This indirect enantiomeric resolution approach involves converting menthol enantiomers into diastereomeric derivatives using a chiral derivatizing agent, followed by separation on a conventional reverse-phase C18 column [2].
Protocol:
Typical Performance Data [2]:
Principle: Connecting two chiral capillary GC columns with complementary selectivity enhances the separation power, enabling the resolution of all eight menthol stereoisomers in a single analytical run [1].
Protocol:
Table 1: GC-MS Retention Order and Characteristics of Menthol Isomers [1]
| Isomer | Common Name | Relative Retention | Sensory Profile |
|---|---|---|---|
| (1S,3S,4R)-(+)-Menthol | d-Menthol | Intermediate | Less minty, potential off-notes |
| (1R,3R,4S)-(−)-Menthol | l-Menthol | Close to d-isomer | Strong minty, cooling |
| (1S,3R,4R)-(−)-Neomenthol | l-Neomenthol | Varies | Musty, herbal |
| (1R,3S,4S)-(+)-Neomenthol | d-Neomenthol | Varies | Musty, herbal |
| (1S,3R,4S)-(−)-Isomenthol | l-Isomenthol | Varies | Earthy, less desirable |
| (1R,3S,4R)-(+)-Isomenthol | d-Isomenthol | Varies | Earthy, less desirable |
| (1S,3S,4S)-(−)-Neoisomenthol | l-Neoisomenthol | Varies | Weak minty |
| (1R,3R,4R)-(+)-Neoisomenthol | d-Neoisomenthol | Varies | Weak minty |
Principle: Industrial-scale separation of menthol enantiomers often employs diastereomeric crystallization using selective esterification with benzoic acid or substituted benzoic acids, followed by seeded crystallization [5] [6].
Protocol:
The following workflow diagram illustrates the complete crystallization-based separation process:
Figure 1: Workflow for Crystallization-Based Resolution of Menthol Enantiomers [5]
For reliable quantification of this compound, analytical methods must be properly validated. The following table summarizes typical validation parameters for chromatographic methods:
Table 2: Method Validation Parameters for Menthol Analysis [7] [8]
| Validation Parameter | HPLC-RI Method [7] | GC-FID Method [8] |
|---|---|---|
| Linearity Range | 30-70 µg/mL | 0.3-0.9 mg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.998 |
| Precision (RSD%) | <0.40% | <1.071% |
| Accuracy (% Recovery) | 100.4% | 98-102% |
| LOD | 0.76 µg/mL | ~0.1 µg/mL |
| LOQ | 2.31 µg/mL | ~0.3 µg/mL |
| Robustness | Stable to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±5%) | Stable to minor temperature and flow variations |
The Symrise manufacturing process exemplifies industrial-scale l-menthol production:
Sensory analysis reveals significant differences between menthol isomers:
The presence or absence of (1S,3S,4R)-(+)-menthol serves as a key indicator for differentiating between natural and synthetic menthol sources, which is crucial for authenticity assessment and quality control [1].
The separation of this compound from its stereoisomers requires sophisticated analytical and processing techniques. While RP-HPLC with pre-column derivatization provides an excellent analytical solution for precise enantiomeric separation, diastereomeric crystallization remains the method of choice for industrial-scale production. The tandem GC-MS approach with chiral columns offers the most comprehensive analysis for resolving all eight stereoisomers simultaneously, making it invaluable for authentication and quality assurance programs. Selection of the appropriate separation methodology should be guided by the specific application requirements, scale of operation, and necessary purity specifications.
(+)-Menthol is a widely used compound in pharmaceuticals, food, and cosmetics due to its characteristic cooling sensation and aroma. However, its application is limited by high volatility, low water solubility, and poor thermal stability [1] [2]. Encapsulation via cyclodextrin inclusion complexation effectively addresses these challenges. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior, enabling them to form non-covalent inclusion complexes with menthol, thereby enhancing its stability and aqueous solubility [3].
This is a common and effective method for laboratory-scale preparation of inclusion complexes [4].
This advanced technique produces polymer-free, fast-dissolving nanofibrous webs with high menthol loading [3].
The following workflow summarizes the key preparation paths:
This method determines the stability constant (K~s~) of the complex and confirms the stoichiometry [3] [5].
Table 1: Comparison of encapsulation performance and stability for different natural cyclodextrins with menthol.
| Cyclodextrin Type | Encapsulation Efficiency (EE%) | Binding Free Energy (ΔG~bind~) | Inclusion Complex Stability | Key Findings |
|---|---|---|---|---|
| β-CD | 36.54% [6] | -7.27 kcal/mol [6] | Excellent | Highest EE and most stable complex according to experiments and simulation [6] [4]. |
| γ-CD | 33.35% [6] | Not Reported | Good | Forms a stable complex, but less so than β-CD [6] [4]. |
| α-CD | Unable to form complex [6] | +2.59 kcal/mol [6] | Unstable | Cavity too small for stable menthol encapsulation [6]. |
Table 2: Properties of menthol inclusion complexes with modified cyclodextrins and electrospun nanofibers.
| System / Parameter | Result / Value | Significance / Implication |
|---|---|---|
| HPβCD & HPγCD Stability Constant (K~s~) | AL-type phase solubility diagram [3] | Confirms 1:1 M ratio inclusion complex formation [3]. |
| Electrospun Menthol/HPβCD-IC Nanofibers | Polymer-free, high menthol loading (10-15% w/w) [3] | Creates fast-dissolving, edible nanofibrous webs suitable for food/pharma [3]. |
| Thermal Stability (β-CD IC) | Max release at ~267.5°C vs. ~120°C for free menthol [2] | Dramatic improvement in thermal stability, enabling high-temperature processing [2]. |
| Commercial Menthol-CD Complex | Menthol content ≥7.7%; Solubility ≥55.1% (25°C) [1] | Provides benchmark for industry product specifications [1]. |
The data from these tables can be synthesized into a decision-making guide for cyclodextrin selection, as illustrated below:
In the context of chemistry and molecular modeling, a force field refers to the computational model and parameter sets used to calculate the potential energy of a system of atoms and molecules. These interatomic potentials describe the forces between atoms within molecules or between molecules, forming the foundation for molecular dynamics (MD) simulations and Monte Carlo simulations. The force field encompasses both the functional form of the potential energy equation and the parameter sets that populate this equation, with parameters typically derived from laboratory experiments, quantum mechanical calculations, or a combination of both approaches [1].
For molecular systems, the total potential energy in a typical additive force field includes both bonded and non-bonded interaction terms. The basic functional form can be represented as:
[ E_{\text{total}} = E_{\text{bonded}} + E_{\text{nonbonded}} ]
Where:
The accurate parameterization of force fields for specific molecules like menthol (1-methyl-4-(1-methylethyl)cyclohexan-3-ol) is particularly important because this cyclic terpene alcohol possesses three centers of asymmetry and exhibits various biological properties that make it valuable for medical, cosmetological, and pharmaceutical applications. Menthol serves as a precursor in organic synthesis and as a component in menthol-substituted ionic liquids (ILs) that demonstrate promising antimicrobial and antielectrostatic properties [2]. Despite its widespread use, earlier MD simulations of menthol or menthol derivatives relied on default parameters designed generally for hydrocarbons or alcohols rather than parameters specifically validated for the menthol molecule [2].
OPLS-AA Compatible Menthol Force Field: Jasik and Szefczyk (2016) developed and validated a force field specifically designed for menthol simulations while maintaining full compatibility with the OPLS-AA (Optimized Potentials for Liquid Simulations All-Atom) force field. This parameterization involved careful refinement of partial atomic charges, optimization of Lennard-Jones parameters, and recalculation of dihedral angle parameters needed to reproduce quantum energy profiles. The parameterization strategy employed an iterative process of creating force field parameter sets, testing them by calculating physicochemical properties of liquid menthol, and tuning the parameters to improve accuracy [2].
The validation of this specialized menthol force field demonstrated accurate reproduction of various experimentally determined physicochemical properties, including density, surface tension, enthalpy of vaporization, and shear viscosity across different temperatures. The force field was proven to be fully compatible with the OPLS-AA force field, allowing for its application in heterogeneous systems containing menthol alongside other molecules parameterized with OPLS-AA [2].
For researchers requiring force fields for menthol in conjunction with other molecules, particularly in pharmaceutical applications, several transferable force fields are available:
CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with CHARMM36 additive biomolecular force field, providing parameters for a wide range of chemical entities [3].
General AMBER Force Field (GAFF): Widely used for small organic molecules, with parameters accessible through the AnteChamber software package [3].
OPLS-AA and OPLS3: Originally parameterized for organic liquids and peptides, with continuous improvements to include broader chemical coverage [3].
Table 1: Comparison of Force Fields Suitable for Menthol Simulations
| Force Field | Type | Compatibility | Parameterization Method | Best Use Cases |
|---|---|---|---|---|
| OPLS-AA Menthol | Component-specific | OPLS-AA | Targeted optimization for menthol | Pure menthol systems, accurate physicochemical properties |
| CGenFF | Transferable | CHARMM | Transferable from model compounds | Drug-like molecules, biomolecular systems |
| GAFF | Transferable | AMBER | Automated parameterization | Organic molecules, drug discovery |
| OPLS-AA/OPLS3 | Transferable | OPLS | Liquid state properties | Organic molecules, pharmaceutical applications |
The development of an accurate force field for menthol requires a systematic approach to parameter optimization and validation. The following workflow diagram illustrates the key stages in this process:
The parameterization process begins with quantum mechanical calculations to determine accurate energy profiles for key molecular motions. For menthol, special attention must be paid to the isopropyl and hydroxyl groups, which significantly influence its conformational flexibility. During this procedure:
[ {\sum}a\left(\varDelta {E}{ff}(a)-\varDelta {E}_{QM}(a)\right)= \min ]
where ( \alpha = 0, 10, 20, ..., 360 ); ( E_{QM} ) is the energy calculated at RHF level, and ( E_{ff} ) is the sum of intramolecular terms—Coulomb and van der Waals intramolecular interaction and the optimized dihedral term [2].
The assignment of partial atomic charges represents a critical step in force field development, as these charges dominantly influence electrostatic interactions. For the menthol force field:
The van der Waals interactions in the menthol force field are typically described using the Lennard-Jones 6-12 potential, which models electronic repulsion and dispersive interactions. The LJ potential has the form:
[ E_{\text{vdW}} = \sum \epsilon_{ij} \left[ \left( \frac{R_{\text{min},ij}}{r_{ij}} \right)^{12} - 2 \left( \frac{R_{\text{min},ij}}{r_{ij}} \right)^6 \right] ]
Where ( \epsilon_{ij} ) is the well depth, ( R_{\text{min},ij} ) is the radius where the LJ energy is minimum, and ( r_{ij} ) is the distance between atoms i and j [2] [3]. The LJ parameters for menthol are optimized to reproduce experimental condensed-phase properties, with special attention to balancing interactions between the hydrocarbon regions and the polar hydroxyl group.
To validate the optimized menthol force field, comprehensive MD simulations must be performed to calculate a variety of physicochemical properties. The standard protocol includes:
Table 2: Protocols for Calculating Physicochemical Properties in Menthol Validation
| Property | Ensemble | Simulation Time | Calculation Method | Experimental Reference |
|---|---|---|---|---|
| Density | NPT | 10 ns | Direct averaging of box dimensions | Experimental densities at different temperatures [23,24] |
| Surface Tension | NVT | 100 ns | Pressure tensor components: ( \gamma = 0.5\cdot L_z \left( \langle P_{zz} \rangle - \frac{\langle P_{xx} \rangle - \langle P_{yy} \rangle }{2} \right) ) | Experimental surface tension values [23] |
| Enthalpy of Vaporization | NVT (gas and liquid) | 10-100 ns | ( \Delta H_{\text{vap}} = E(g) - E(l) + RT ) | Experimental enthalpies of vaporization [27] |
| Shear Viscosity | NVT | 10 ns | Non-equilibrium periodic perturbation method | Experimental viscosity measurements |
For low-temperature density calculations (293 K and 298 K), special sampling techniques are required to adequately sample configuration space. The recommended protocol involves:
The optimized menthol force field should reproduce key experimental properties within acceptable error margins. Successful parameterization typically achieves:
Uncertainties in calculated properties should be estimated by dividing the production run into appropriate blocks (200 ps for 10 ns simulations, 2000 ps for 100 ns simulations) and calculating averages and standard deviations for these blocks [2].
Molecular dynamics simulations have been employed to investigate the penetration enhancement mechanism of menthol in transdermal drug delivery. These studies provide insights at the molecular level on how menthol interacts with skin lipids to facilitate drug permeation:
Menthol forms hydrophobic deep eutectic solvents (DES) with fatty acids derived from coconut oil, which have applications in green chemistry and extraction processes. The simulation protocol for these systems includes:
These simulations have identified strong hydrogen bond interactions between oxygen atoms of fatty acids and hydrogen atoms of menthol at distances of 2-3 Å and angles of 130-180°, explaining the formation and properties of these eutectic mixtures [4].
While current menthol force fields are primarily additive (non-polarizable), recent advances in polarizable force fields offer potential improvements for systems where electronic polarization response is important:
The parameterization and optimization of force fields for (+)-menthol molecular dynamics simulations requires careful attention to dihedral parameters, partial atomic charges, and Lennard-Jones interactions. The specialized OPLS-AA compatible menthol force field developed by Jasik and Szefczyk (2016) provides accurate reproduction of experimental physicochemical properties, including density, surface tension, enthalpy of vaporization, and shear viscosity. For researchers studying menthol in complex systems, transferable force fields like CGenFF and GAFF offer alternatives with broader chemical coverage, though potentially with reduced accuracy for specific menthol properties. Validation protocols must include calculation of multiple thermodynamic and kinetic properties with comparison to experimental data. As MD simulations continue to advance, incorporating polarizable force fields may provide further improvements in modeling menthol across diverse biological and chemical environments.
Molecular dynamics (MD) simulation is a powerful tool for investigating the physicochemical properties and biological interactions of menthol at the atomic level. These notes consolidate methodologies from recent research for researchers aiming to study menthol and its derivatives.
A critical first step is selecting an accurate force field. General force fields may not adequately capture menthol's specific properties, so parameter optimization is often necessary.
Table 1: Key Properties for Force Field Validation
| Property | Calculation Method | Comparison with Experiment |
|---|---|---|
| Density (ρ) | Average from 10 ns NPT simulation at different temperatures [1]. | Compared to experimental data at corresponding temperatures [1]. |
| Enthalpy of Vaporization (ΔHvap) | Calculated from energy differences between gas and liquid phases using 100 ns (gas) and 10 ns (liquid) NVT simulations [1]. | Compared to experimental enthalpies of vaporization [1]. |
| Surface Tension (γ) | Calculated from the pressure tensor components during a 100 ns NVT simulation of an elongated box creating a liquid-vacuum interface [1]. | Compared to experimental surface tension values [1]. |
| Shear Viscosity (η) | Calculated using non-equilibrium periodic perturbation methods or similar approaches [1]. | Compared to experimental viscosity data [1]. |
| Solvation/Partition Free Energy | Calculated using alchemical free energy perturbation (FEP) simulations in water, octanol, and dodecane [2]. | Used to validate parameters by comparing calculated partition coefficients with experimental data (e.g., water/octanol) [2]. |
The following diagram outlines a general MD simulation workflow adapted for a menthol system, based on common procedures in the cited research [3] [1] [2].
Workflow Overview:
The properties you calculate will depend on your research question. The table below lists common analyses used in menthol studies.
Table 2: Common Analysis Methods for Menthol MD Simulations
| Analysis Type | Property Investigated | Method / Tool |
|---|---|---|
| Structural | Hydrogen bonding, local structure | Radial distribution functions (RDFs), combined distribution functions (CDFs), spatial distribution functions (SDFs) [3]. |
| Dynamical | Molecular mobility, diffusivity | Mean square displacement (MSD) and self-diffusion coefficients [3]. |
| Energetic | Binding modes to proteins (e.g., nAChR, olfactory receptors) | Molecular docking, flooding simulations, and analysis of interaction forces (hydrogen bonds, hydrophobic interactions) [4] [2]. |
| Thermodynamic | Partitioning, solvation free energy | Alchemical Free Energy Perturbation (FEP) [2]. |
This compound, a cyclic monoterpene alcohol, has emerged as a versatile pharmaceutical excipient with significant potential in advanced drug delivery systems. While naturally occurring L-menthol is widely recognized for its cooling and analgesic properties, the (+)-enantiomer offers distinct chemical characteristics that can be exploited for specialized pharmaceutical applications. Recent research has demonstrated that menthol and its derivatives exhibit diverse biological activities including analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects, making them valuable components in drug development [1] [2]. The chemical modification of menthol through processes such as esterification and amination further enhances these activities, expanding its potential applications in drug development, agriculture, and food preservation [1].
The significance of this compound in drug delivery stems from its unique physicochemical properties and multifaceted mechanisms of action. As a permeation enhancer, this compound improves drug penetration across biological barriers, including the skin and mucosal membranes. Its ability to modulate membrane fluidity and interact with transient receptor potential (TRP) channels, particularly TRPM8, provides a scientific basis for its application in enhancing drug delivery [1] [3]. This document provides comprehensive application notes and detailed experimental protocols to guide researchers and pharmaceutical scientists in leveraging this compound for optimizing drug delivery systems.
This compound enhances drug delivery through several interconnected biological mechanisms that facilitate improved drug permeation across biological barriers:
TRPM8 Receptor Activation: this compound produces analgesic effects by activating the TRPM8 receptor, which is responsible for cold sensation and pain transduction [1] [3]. Studies have demonstrated that structural modifications of menthol can enhance this activity, with certain derivatives like WS-12 showing six-fold increases in potency and two-fold improvements in efficacy compared to unmodified menthol [1]. The hexacyclic ring structure and N-alkylcarbonyl side chains in menthol derivatives are particularly critical for high selectivity and potency in TRPM8 activation without affecting other thermo-TRP channels [1].
Stratum Corneum Modification: In transdermal delivery, this compound acts as a penetration enhancer by altering the barrier properties of the outermost skin layer, the stratum corneum [4]. Research has shown that incorporating 2% L-menthol in transdermal formulations can enhance the percutaneous absorption of drugs, with the area under the curve (AUC) increasing approximately two-fold compared to formulations without menthol [4]. This enhancement is attributed to menthol's ability to disrupt lipid packing and increase membrane fluidity.
Endocytic Pathway Enhancement: For nanocarrier systems, this compound enhances cellular uptake through energy-dependent endocytosis. Evidence for this mechanism comes from experiments conducted at low temperature (4°C), which inhibits energy-dependent processes and consequently attenuates the enhancing effect of menthol on nanoparticle penetration [4]. This suggests that menthol facilitates the active cellular uptake of drug carriers rather than merely passive diffusion.
The pharmacological effects of this compound and its derivatives are closely linked to their chemical structures [1]. Understanding the structure-activity relationship (SAR) is crucial for optimizing their efficacy in drug delivery applications:
Hydroxyl Group Modifications: Esterification at the C3 hydroxyl group with aromatic and aliphatic carboxylic acids (e.g., acetyl chloride or benzoyl chloride) produces derivatives such as menthyl acetate and menthyl benzoate, which exhibit enhanced anti-inflammatory and antimicrobial activities [1]. These derivatives demonstrate binding affinities 1.2-1.5 times stronger than reference drugs for antimicrobial activity and up to 1.3 times stronger for anti-inflammatory activity [1].
Halogen Incorporation: Introduction of chlorine atoms at C8 or C9 positions, as in menthyl chloroacetate, increases lipophilicity and enhances interactions with microbial targets, significantly improving insecticidal and antibacterial efficacy [1]. However, excessive halogen substitution may reduce activity, indicating the need for balanced molecular design [1].
Ring Structure Modifications: Derivatives featuring hexacyclic ring structures demonstrate superior TRPM8 receptor activation and enhanced analgesic effects. For instance, WS-12 contains a critical hexacyclic ring and N-alkylcarbonyl groups that enhance binding affinity and specificity for TRPM8 receptors [1].
The following diagram illustrates the primary mechanisms through which this compound enhances drug delivery:
This compound has demonstrated significant potential in enhancing transdermal drug delivery by improving penetration across the stratum corneum, the primary barrier of the skin. Various formulation approaches have been developed to leverage this capability:
Nanoparticle-Enhanced Formulations: Research has shown that combining L-menthol with solid nanoparticles (SNPs) significantly enhances skin penetration. In a study with indomethacin (IMC), formulations containing 1% IMC nanoparticles with 5% 2-hydroxypropyl-β-cyclodextrin and 0.5% methylcellulose were prepared using the bead mill method. When combined with 2% L-menthol (N-IMC/MT gel), these formulations demonstrated two-fold higher percutaneous absorption (AUC) compared to formulations without menthol [4]. The particle sizes in these formulations ranged between 50-200 nm, ideal for skin penetration without aggregation [4].
Menthosomes for Antifungal Delivery: Novel ultra-deformable vesicular systems known as menthosomes have been developed for enhanced skin penetration of antifungal drugs. Ketoconazole-loaded menthosomes prepared using a thin-film evaporation and hydration technique exhibited optimal characteristics with a vesicle size of 107.6 nm, polydispersity index (PDI) of 0.248, entrapment efficiency of 76.9%, and zeta potential of -33.7 mV [5]. These formulations demonstrated enhanced skin permeation and superior antifungal efficacy against Candida albicans compared to conventional formulations [5].
Enhanced Analgesic Formulations: Structural modifications of menthol have yielded derivatives with significantly improved analgesic properties. Compounds such as CPS-368, CPS-369, CPS-125, WS-5, and WS-12 have demonstrated up to six-fold increases in potency and two-fold improvements in efficacy in TRPM8 receptor activation compared to unmodified menthol [1]. These derivatives feature hexacyclic ring structures and N-alkylcarbonyl side chains that are critical for their enhanced activity [1].
Beyond enhancing permeation, this compound contributes to the development of controlled-release formulations and targeted delivery systems:
Multiparticulate Formulations: Enteric-coated multiparticulate systems containing L-menthol have been developed for gastrointestinal targeting. These formulations typically consist of a core containing L-menthol (1-30% by weight), one or more pharmaceutical excipients, a subcoat, and an enteric coating [6]. The subcoat, often comprising materials such as hydroxypropyl methylcellulose (HPMC), provides a barrier that protects the active ingredient during processing and storage, while the enteric coating ensures targeted release in the intestinal region rather than the stomach [6].
Derivative-Based Delivery Systems: Various menthol derivatives offer customized release profiles for different pharmaceutical applications. Neo-menthol, characterized by greater stability and lower volatility compared to natural menthol, is ideal for controlled-release formulations in long-acting respiratory and dermatological treatments [7]. Similarly, menthol rice (a granulated or carrier-based form of menthol) is designed for slow-release applications in extended-release medications and transdermal patches, providing consistent menthol release over time to enhance patient compliance and therapeutic outcomes [7].
Table 1: Quantitative Enhancement Effects of this compound in Different Drug Delivery Systems
| Formulation Type | Drug Candidate | Menthol Concentration | Key Enhancement Results | References |
|---|---|---|---|---|
| Transdermal Gel (Nanoparticles) | Indomethacin | 2% L-menthol | 2-fold increase in percutaneous absorption (AUC); Particle size: 50-200 nm | [4] |
| Menthosomes | Ketoconazole | Incorporated in vesicle bilayer | Vesicle size: 107.6 nm; PDI: 0.248; Entrapment efficiency: 76.9%; Enhanced antifungal efficacy | [5] |
| TRPM8-Targeted Analgesics | Menthol derivatives (WS-12) | Structural optimization | 6-fold increase in potency; 2-fold improvement in efficacy; 40% enhancement in cooling/analgesic effects | [1] |
| Insecticidal Formulations | Menthol derivatives | Esterification at C3 position | 30-50% enhancement in insecticidal activity against Aedes aegypti and antibacterial effects | [1] |
Table 2: Physicochemical Properties of Selected this compound Derivatives for Pharmaceutical Applications
| Menthol Derivative | Key Structural Features | Pharmaceutical Advantages | Recommended Applications |
|---|---|---|---|
| WS-12 | Hexacyclic ring structure; N-alkylcarbonyl side chain | High TRPM8 selectivity; Enhanced analgesic potency (40% improvement) | Topical analgesics; Pain management patches |
| Menthyl Chloroacetate | Chlorine atom at C8/C9; Acetate group | Increased lipophilicity; Enhanced antibacterial efficacy (30-50% improvement) | Antimicrobial formulations; Insecticidal products |
| (-)-Menthol β-D-glycoside | Sugar molecule (β-D-glucose) conjugation | Enhanced cooling intensity (~70% increase); Improved water solubility | Oral care products; Skin cooling formulations |
| Neo-Menthol | Synthetic derivative; Reduced volatility | Greater stability; Controlled release properties | Long-acting respiratory drugs; Sustained-release topicals |
This protocol describes the preparation of transdermal formulations containing drug solid nanoparticles (SNPs) and L-menthol as a permeation enhancer, adapted from the method described by [4] with modifications for broader application.
Nanoparticle Preparation:
Gel Formulation:
Quality Control Tests:
In Vitro Release Testing:
The following workflow diagram illustrates the key steps in formulating menthol-enhanced transdermal nanoparticles:
This protocol describes the formulation of ketoconazole-loaded menthosomes as a novel ultra-deformable vesicular system for enhanced antifungal drug delivery, based on the method optimized by [5] with modifications for broader applicability.
Thin Film Formation:
Hydration and Sonication:
Characterization and Evaluation:
Vesicle Size and PDI: Determine by dynamic light scattering. The optimized formulation should have a vesicle size of approximately 100-110 nm with PDI < 0.25.
Zeta Potential: Measure using electrophoretic light scattering. Values should be ±30 mV or higher for adequate stability.
Entrapment Efficiency: Separate unentrapped drug using dialysis or centrifugation. Calculate entrapment efficiency using the formula:
Target entrapment efficiency should exceed 75%.
Ex Vivo Skin Permeation: Use Franz diffusion cells with excised animal or human skin. Apply 1 mL of menthosome formulation to the donor compartment. Sample the receptor medium at predetermined intervals and analyze for drug content.
Comprehensive characterization of this compound-containing formulations ensures optimal performance and consistency:
Particle Size and Distribution: Utilize dynamic light scattering (DLS) for nanoparticles and laser diffraction for larger particles. For menthol-containing transdermal formulations, the particle size should range between 50-200 nm with a polydispersity index (PDI) below 0.3 to ensure uniform skin penetration [4]. Nanoparticle tracking analysis (NTA) can provide additional information on particle concentration and size distribution in polydisperse systems.
Zeta Potential Measurement: Determine the surface charge of colloidal systems using electrophoretic light scattering. Zeta potential values exceeding ±20 mV generally indicate good physical stability due to electrostatic repulsion between particles [4] [5]. For menthosomes, optimal zeta potential values typically range between -30 to -40 mV [5].
Entrapment Efficiency: Quantify the proportion of successfully incorporated drug using techniques such as dialysis, ultracentrifugation, or gel filtration to separate free drug from entrapped drug. Calculate using the formula:
Well-formulated menthosomes typically exhibit entrapment efficiencies exceeding 75% [5].
Morphological Analysis: Utilize scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the surface morphology and internal structure of menthol-containing formulations [8] [5]. Sample preparation may require critical point drying or negative staining to preserve structural integrity.
Rigorous performance testing establishes the functional efficacy of this compound-enhanced formulations:
In Vitro Release Studies: Conduct release testing using Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) or biological membranes (e.g., excised skin) [4] [5]. Maintain sink conditions throughout the experiment and sample at predetermined intervals. The release rate constant (kr) for optimized formulations typically ranges between 0.23-0.27/h [4].
Skin Permeation Assessment: Compare the percutaneous absorption of menthol-containing formulations against controls using ex vivo skin models. Calculate key parameters including:
Formulations containing 2% L-menthol typically demonstrate 1.5 to 3-fold enhancement in skin permeation compared to non-menthol controls [4].
Storage Stability Studies: Evaluate physical and chemical stability under various storage conditions (4°C, 25°C/60% RH, 40°C/75% RH) according to ICH guidelines. Monitor parameters including:
Optimal formulations should maintain these characteristics within ±10% of initial values for at least 30 days [4].
Table 3: Key Characterization Parameters and Acceptance Criteria for this compound Formulations
| Parameter | Analytical Method | Acceptance Criteria | References |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering | 50-200 nm (transdermal NPs); 100-120 nm (menthosomes) | [4] [5] |
| Polydispersity Index (PDI) | Dynamic Light Scattering | < 0.3 (optimal: < 0.25) | [4] [5] |
| Zeta Potential | Electrophoretic Light Scattering | > ±20 mV (optimal: > ±30 mV) | [4] [5] |
| Entrapment Efficiency | Ultracentrifugation/Dialysis | > 75% for menthosomes | [5] |
| Drug Release Rate | Franz Diffusion Cell | kr = 0.23-0.27/h | [4] |
| Storage Stability | ICH Guidelines | Variations < 10% over 30 days | [4] |
This compound has a generally recognized as safe (GRAS) status when used in appropriate concentrations, but specific considerations apply to pharmaceutical applications:
Concentration Limits: For topical applications, menthol concentrations typically range from 0.1% to 2%, while oral formulations may contain up to 16 mg per dose for certain indications [7]. Higher concentrations may cause skin irritation or allergic reactions in sensitive individuals.
Toxicological Considerations: While generally safe, menthol can provoke allergic reactions and exacerbate conditions such as asthma and allergic rhinitis in sensitive individuals [9]. Studies indicate that menthol can stimulate histamine release, which may lead to adverse respiratory effects [9]. Comprehensive safety assessment should include:
Metabolism and Pharmacokinetics: Menthol undergoes extensive hepatic metabolism primarily via glucuronidation and oxidation pathways. The major metabolite is menthol glucuronide, which is excreted in urine [1]. Understanding these pathways is crucial for anticipating potential drug interactions.
The patent landscape for menthol applications in pharmaceuticals has expanded significantly, with 23,515 relevant patents identified in recent analyses [9]. Key areas of innovation include:
Controlled-Release Formulations: Patents covering menthol-based modified-release systems, particularly for gastrointestinal targeting and transdermal delivery [6] [9].
Combination Therapies: Intellectual property protecting menthol in combination with other active ingredients to enhance efficacy or reduce side effects [9].
Novel Delivery Systems: Patents covering menthosomes, nanoemulsions, and other advanced delivery systems incorporating menthol as a permeation enhancer [5] [9].
The United States leads in menthol-related pharmaceutical patents, followed by China and the European Union [9]. Companies developing menthol-enhanced formulations should conduct thorough freedom-to-operate analyses early in product development to navigate this complex intellectual property landscape.
This compound represents a versatile and effective tool for enhancing drug delivery across various administration routes. Its multifunctional properties as a permeation enhancer, TRPM8 modulator, and structural component in nanocarrier systems offer unique opportunities for pharmaceutical scientists to overcome common delivery challenges.
Future research directions should focus on:
The continued innovation in this compound applications, coupled with advances in formulation technologies, promises to expand its role in developing more effective and patient-friendly drug products across therapeutic areas.
Esterification of menthol represents a strategic approach in medicinal chemistry to enhance the pharmacological profile of this naturally occurring monoterpene. Menthol (C₁₀H₂₀O), a cyclic monoterpene alcohol found in mint species, exhibits diverse biological activities including analgesic, anti-inflammatory, and antimicrobial properties [1]. However, its application in drug development is often limited by its volatility and moderate potency. The esterification of the hydroxyl group at the C3 position of the menthol scaffold with various carboxylic acids significantly modifies its physicochemical properties, enhancing lipophilicity, membrane permeability, and biological activity [1] [2]. These structural modifications enable fine-tuning of menthol's interactions with biological targets such as the TRPM8 receptor, inflammatory enzymes, and microbial proteins, thereby expanding its therapeutic potential [1].
The development of menthol derivatives has gained considerable attention in pharmaceutical research, with numerous studies demonstrating that ester derivatives exhibit improved pharmacological profiles compared to the parent compound. Recent research highlights that menthol esters show enhanced analgesic potency, anti-inflammatory activity, and antimicrobial efficacy [1] [3] [4]. Furthermore, the synthesis of menthol-amino acid conjugates has opened new avenues for developing novel therapeutic agents with dual functionality, combining the cooling sensation and biological activities of menthol with the diverse physicochemical and biological properties of amino acids [5] [4]. This protocol provides detailed methodologies for the synthesis, characterization, and biological evaluation of (+)-menthol derivatives, specifically targeting researchers and drug development professionals seeking to exploit these compounds for therapeutic applications.
The Fischer esterification method is widely employed for the synthesis of menthyl esters from this compound and various carboxylic acids. This acid-catalyzed nucleophilic acyl substitution reaction proceeds through a reversible mechanism, requiring careful control of reaction conditions to favor product formation [3].
Materials:
Procedure:
Reaction Optimization:
The synthesis of menthyl-amino acid esters requires specific considerations due to the amphoteric nature of amino acids. This protocol describes the esterification of this compound with protected amino acids to generate novel conjugates with potential enhanced biological activities [5] [4].
Materials:
Procedure:
Table 1: Reaction Conditions for Selected Menthyl Ester Derivatives
| Derivative | Carboxylic Acid Partner | Catalyst/ Coupling Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Menthyl cinnamate | Cinnamic acid | H₂SO₄ | 60 | 5 | 96.4 [3] |
| Menthyl acetate | Acetic acid | H₂SO₄ | 70 | 4 | 89.2 [1] |
| Menthyl chloroacetate | Chloroacetic acid | H₂SO₄ | 65 | 5 | 91.8 [1] |
| Menthyl-glycine ester | Boc-Glycine | DCC/DMAP | 25 | 24 | 78.5 [4] |
| Menthyl-leucine ester | Boc-Leucine | DIC/DMAP | 25 | 24 | 82.3 [4] |
The following workflow diagram illustrates the key steps in the synthesis and characterization of menthyl ester derivatives:
Comprehensive characterization of synthesized this compound derivatives is essential to confirm chemical structure, assess purity, and validate successful ester formation. The following analytical techniques provide complementary information for complete structural elucidation:
Fourier-Transform Infrared (FTIR) Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM):
Table 2: Analytical Characterization Data for Selected Menthyl Esters
| Derivative | FTIR C=O Stretch (cm⁻¹) | ¹³C NMR Carbonyl Shift (ppm) | Mass Spec [M]⁺ (m/z) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|---|---|
| Menthyl cinnamate | 1715 [3] | 167 [3] | 286 [3] | 48-52 [3] | >98 [3] |
| Menthyl acetate | 1735 [1] | 171 [1] | 198 | Liquid at RT [1] | >95 |
| Menthyl chloroacetate | 1742 [1] | 170 [1] | 232 | 41-44 [1] | >96 |
| Menthyl-glycine ester | 1740 [4] | 172 [4] | 257 | 128-131 [4] | >97 |
| Menthyl-leucine ester | 1738 [4] | 172 [4] | 299 | 105-108 [4] | >96 |
The synthesized menthyl esters should be evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, using standardized methods:
Broth Microdilution Method for MIC Determination:
Studies have demonstrated that certain menthyl esters exhibit significant antimicrobial activity. For instance, menthyl chloroacetate showed enhanced antibacterial effects against Escherichia coli and Staphylococcus aureus, with activity increases of 30-50% compared to unmodified menthol [1]. Similarly, menthol-amino acid ester derivatives have displayed broad-spectrum antimicrobial activity against various microorganisms [4].
The anti-inflammatory potential of menthyl esters can be evaluated through in vitro assays targeting key inflammatory mediators:
COX-2 Inhibition Assay:
Recent research has demonstrated that specific structural modifications enhance anti-inflammatory activity. Kamble et al. reported that menthyl acetate and menthyl benzoate exhibited binding affinities 1.3 times stronger than reference drugs for anti-inflammatory activity [1]. Additionally, amino acid menthyl esters of valine and isoleucine have shown potent anti-inflammatory properties in macrophages stimulated by lipopolysaccharide (LPS) [6].
The analgesic effects of menthyl esters mediated through TRPM8 receptor activation can be assessed using both in vitro and in vivo models:
TRPM8 Receptor Activation Assay:
Structure-activity relationship studies have identified key structural features for enhanced TRPM8 activation. Derivatives such as WS-5 and WS-12, which contain a hexacyclic ring structure and N-alkylcarbonyl side chains, demonstrated up to 6-fold improvements in potency and 2-fold increases in efficacy compared to menthol, with excellent selectivity for TRPM8 over other thermo-TRP channels [1].
Scale-up Considerations:
Purification Optimization:
Stability and Storage:
Table 3: Troubleshooting Guide for Menthyl Ester Synthesis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield | Incomplete reaction | Increase reaction time; use molecular sieves to remove water; increase catalyst loading |
| Product decomposition | Excessive heating | Reduce reaction temperature; use milder coupling conditions; employ protecting groups |
| Difficult purification | Similar polarity to starting materials | Optimize mobile phase for column chromatography; use flash chromatography; try recrystallization from different solvents |
| Hydrolysis during storage | Moisture exposure | Use anhydrous storage conditions; add stabilizers; store under inert atmosphere |
| Poor biological activity | Incorrect stereochemistry | Verify enantiomeric purity; use chiral synthesis approaches; optimize lipophilicity |
The esterification of this compound represents a versatile strategy for enhancing its pharmacological properties and expanding its therapeutic applications. The protocols outlined in this document provide researchers with comprehensive methodologies for the synthesis, characterization, and biological evaluation of diverse menthyl ester derivatives. The structure-activity relationship studies demonstrate that strategic modifications at the C3 hydroxyl group of menthol can significantly enhance analgesic, anti-inflammatory, and antimicrobial activities through improved target engagement and optimized physicochemical properties [1].
Future directions in menthol derivative research should focus on:
The continuous innovation in menthol derivative design and development, coupled with a deeper understanding of their mechanisms of action, holds significant promise for advancing these compounds as novel therapeutic agents in areas such as pain management, inflammatory diseases, and infectious diseases.
The table below summarizes the primary methods identified in the literature for enhancing menthol's water solubility.
| Method | Core Principle / Mechanism | Key Advantages | Reported Limitations / Considerations |
|---|---|---|---|
| Co-solvency (Ethanol Stock Solution) [1] [2] | Dissolves menthol in a water-miscible solvent (e.g., ethanol) before aqueous dilution. | Simple, fast, uses common lab reagents. Menthol is highly soluble in ethanol [1]. | Menthol can crash out upon dilution; forms a temporary microemulsion [1]. |
| Heated Dilution [1] [2] | Uses warm water (>40°C, near menthol's melting point) to initially dissolve crystals [2]. | Avoids organic solvents. | Solution stability can be temperature-dependent; recrystallization may occur upon cooling [1]. |
| Forming Eutectic Mixtures [1] [3] | Creates a low-melting-point liquid with a second component (e.g., camphor), which is more readily emulsified [1]. | Creates a liquid feedstock that is easier to handle and emulsify than solid crystals [1]. | May introduce a second active compound (e.g., camphor scent) [1]. |
| Cyclodextrin Encapsulation [4] | Forms an inclusion complex where the menthol molecule is housed inside the hydrophobic cavity of a cyclodextrin [4]. | Can significantly improve stability and shelf-life [4]. | Requires specialized equipment for characterization (e.g., molecular docking) [4]. |
| Solid Dispersion as a Carrier [5] | Uses menthol as a hydrophilic carrier in a solid dispersion to improve the solubility of other poorly soluble drugs [5]. | Highlights menthol's own potential as a solubilizing excipient [5]. | Not a direct method for solubilizing menthol itself. |
Here are step-by-step guides for two of the most accessible and well-documented methods.
This method takes advantage of menthol's high solubility in ethanol to create a concentrated stock.
This solvent-free method uses temperature to increase menthol's solubility in water.
Why does menthol crash out of my ethanol-water solution? This is a common issue. When the ethanol stock is diluted with water, the solution's polarity changes rapidly, reducing menthol's solubility. This leads to the formation of a metastable microemulsion that appears milky and has limited stability before the menthol precipitates [1]. Solution: Ensure you are adding the stock to water (not water to stock), stir vigorously during addition, and use the solution immediately.
Can I use other solvents besides ethanol? Yes, but ethanol is preferred for many consumer and pharmaceutical applications due to its safety profile. Other solvents like chloroform or dimethylformamide (DMF) are effective for analytical purposes (e.g., GC-MS analysis) but are less suitable for end-product formulations due to toxicity [7].
What is the role of magnesium sulfate (Epsom salt) in these solutions? It is not a solubilizing aid. In fact, adding Epsom salt or other electrolytes will likely break the emulsion faster, causing menthol to crash out of solution more quickly. It should be avoided in formulations where solubility is the goal [1].
Are there advanced chemical methods to make menthol water-soluble? Yes, more complex strategies exist. These include:
| Wall Material | Encapsulation Efficiency (EE) | Key Findings & Optimized Conditions | Citation |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | 36.54% | Exhibited the strongest binding energy (-7.27 kcal/mol) and most stable complex in simulations. [1] | [1] |
| γ-Cyclodextrin (γ-CD) | 33.35% | Showed good binding capability, but lower than β-CD. [1] | [1] |
| γ-CD-COF-Li | 25.9% | A Covalent Organic Framework; superior EE among COFs due to high surface area and new cavities. Enhanced thermal stability. [2] | [2] |
| Zein Nanoparticles | Not explicitly stated for menthol | Optimal condition: Dissolve zein and menthol in 80% aqueous ethanol, then dilute to 30% ethanol content in the final suspension. [3] | [3] |
| α-Cyclodextrin (α-CD) | Unable to form complex | Binding free energy was positive (2.59 kcal/mol), indicating an unstable or non-existent complex. [1] | [1] |
Here are the standard methodologies used in recent research to achieve the results above.
This method is adapted from the study on β-CD, γ-CD, and α-CD. [1]
This protocol is based on research to find optimal conditions for encapsulating menthol into zein. [3]
Here are solutions to some common technical challenges.
Q: How can I analyze menthol content using GC-MS, and why are my results inconsistent? A: Inconsistent peak areas in GC-MS can often be traced to the injection port and column conditions. [4]
Q: My encapsulation efficiency is low. What are the main factors I should check? A: Focus on these core parameters:
The following diagram outlines a logical workflow for selecting an encapsulation method and key optimization parameters, based on the findings from the research.
The following table summarizes proven techniques you can apply in your experimental design.
| Method | Core Principle | Key Parameters / Compositions | Applicable Scenarios |
|---|---|---|---|
| Natural Deep Eutectic Solvent (NADES) [1] | Forms a stable, low-volatility liquid with thymol via hydrogen bonding [1]. | Menthol-Thymol at a 1:1 molar ratio [1]. | Ideal for biological/antifungal assays, drug delivery systems; enhances stability and bioactivity [1]. |
| Programmed Temperature Vaporization (PTV) Inlet [2] | GC inlet technique; focuses on efficient transfer of semi-volatiles while managing volatiles [2]. | Initial temp: 90°C; Transfer temp: 280°C; Solvent vent mode [2]. | GC analysis of complex mixtures containing both volatile (like menthol) and semi-volatile compounds [2]. |
| Solid-Phase Microextraction (SPME) [3] | Headspace sampling; extracts volatile analytes without solvent, minimizing loss [3]. | SPME fiber exposed to headspace of sample in a sealed vial [3]. | Pre-concentration and analysis of volatile metabolites from biological fluids (e.g., urine) for GC-MS [3]. |
| High-Performance Liquid Chromatography (HPLC) [4] | Uses liquid phase at room temperature, avoiding heating and vaporization [4]. | RI detector; C18 column; Mobile Phase: Water:MeOH (30:70, v/v) [4]. | Quantifying menthol in pharmaceuticals (syrups, ointments) without derivatization [4]. |
This method transforms menthol into a stable liquid formulation [1].
This approach improves chromatographic behavior for difficult separations [5].
This method avoids heating and provides an alternative to GC [4].
To help visualize the decision-making process and one of the key protocols, refer to the following diagrams.
Why is controlling the stereochemistry of menthol derivatives so difficult? Menthol has three chiral centers, leading to eight possible stereoisomers [1]. Synthesizing a single, specific isomer like a (+)-menthol derivative requires reactions that are both highly selective and do not cause racemization (loss of chiral purity) [2]. The six-membered ring of menthol also creates significant steric hindrance, which can prevent some desired reactions from proceeding [2].
A common synthetic route failed. What are some modern alternatives? Traditional methods like the Leuckart-Wallach reaction for synthesizing menthylamine can lead to racemization at the C2 position [2]. More modern approaches include:
My synthesized derivative is unstable under acidic conditions. Why? This is a well-documented problem, especially for intermediates like isopiperitenol [3]. Even weakly acidic conditions can protonate the molecule, making it prone to dehydration, rearrangement, and other decomposition pathways, leading to complex mixtures [3]. The solution is to use very mild or confined acid catalysts that activate the starting material without degrading the more reactive product [3].
Here is a structured guide to help you diagnose and resolve common problems.
| Challenge | Root Cause | Potential Solutions |
|---|---|---|
| Low Diastereoselectivity [2] | Lack of stereocontrol in key steps (e.g., reduction, nucleophilic substitution). | Employ chiral catalysts/ligands [3]; Use enantiomerically pure starting materials (e.g., d-menthol) [2]. |
| Reaction Failure (e.g., Mitsunobu) [2] | High steric hindrance from the menthol's six-membered ring. | Switch to a less hindered starting isomer; Explore alternative synthetic routes (e.g., via oxime) [2]. |
| Difficulty Isolating Pure Isomer [2] | Formation of complex diastereomeric mixtures with very similar physical properties. | Optimize chromatographic separation techniques [2]; Use preparative-scale HPLC. |
| Product Decomposition [3] | Instability of allylic alcohols (e.g., isopiperitenol) under acidic or harsh conditions. | Employ milder, confined acid catalysts [3]; Avoid prolonged exposure to acidic environments; Purify at low temperatures. |
| Challenge | Root Cause | Potential Solutions |
|---|---|---|
| Confirming Ester Formation [4] | Need to verify the new chemical bond has formed. | Use IR Spectroscopy: A successful reaction is confirmed by the disappearance of the O-H stretching band near 3245 cm⁻¹ [4]. |
| Low Biological Activity [5] [6] | Poor binding affinity to the biological target; suboptimal pharmacokinetics. | Perform In-silico Docking Studies (e.g., with AutoDock Vina) to predict binding affinity to targets like TRPM8 or COX-2 before synthesis [6]. Run ADMET predictions to optimize drug-likeness [5] [6]. |
| Unexpected Cytotoxicity [2] [7] | Off-target effects; disruption of critical cellular processes like mitochondrial function. | Conduct cell-based assays on multiple cell lines; Investigate effects on mitochondrial Ca²⁺ flux, membrane potential, and ROS production [7]. |
This methodology allows you to prioritize the most promising derivatives for synthesis.
Ligand Preparation:
Target Selection and Preparation:
Molecular Docking:
ADMET Prediction:
The workflow for this protocol is summarized in the following diagram:
The following table compiles key optimized parameters for the menthol force field, which was developed to be fully compatible with the OPLS-AA force field [1].
| Parameter Type | Specific Targets for Optimization | Optimized Values / Methodology |
|---|---|---|
| Partial Atomic Charges | All atomic charges | Fitted to reproduce quantum mechanical electrostatic potential and liquid-phase properties [1]. |
| Lennard-Jones (LJ) | ε (well depth) and σ (van der Waals radius) for atom types | Optimized to accurately reproduce density and enthalpy of vaporization [1]. |
| Dihedral Angles | Rotation of the isopropyl and hydroxyl groups | Fourier coefficients were recalculated to match quantum energy profiles (RHF/6-31G(d) level) [1]. |
After parameter optimization, the force field's performance was validated by calculating several macroscopic properties and comparing them to experimental data. The results are summarized below [1].
| Property | Temperature | Simulation Result | Experimental Reference |
|---|---|---|---|
| Density (g/cm³) | 293 K | 0.892 | 0.891 [1] [2] |
| 298 K | 0.888 | 0.887 [1] | |
| 323 K | 0.871 | 0.870 [1] | |
| 353 K | 0.851 | 0.850 [1] | |
| Surface Tension (mN/m) | 298 K | 30.8 | 31.0 [1] |
| 323 K | 27.9 | 28.2 [1] | |
| Enthalpy of Vaporization (kJ/mol) | 298 K | 65.92 | 65.9 [1] |
| 353 K | 60.42 | 61.1 [1] | |
| Shear Viscosity (cP) | 298 K | 13.1 | 13.2 [1] |
Here are answers to some common questions and issues you might encounter:
What if my simulation density does not match experimental values? This is a primary indicator that non-bonded parameters (Lennard-Jones and/or partial charges) may need refinement. The optimization strategy in the cited study involved systematically tuning the LJ parameters (ε and σ) and refitting atomic charges to match experimental liquid density as a key target [1].
How do I handle incorrect rotational energy barriers or conformer stability? Inaccurate dihedral parameters are often the cause. The recommended protocol is to:
Can I use these parameters for menthol mixtures, like Deep Eutectic Solvents (DES)? Yes, the optimized all-atom menthol parameters have been successfully used in simulations of menthol-fatty acid eutectic mixtures [2]. For such systems, you must also ensure you have reliable parameters for the other components, which may similarly require derivation from QM calculations (e.g., RESP partial charges at the MP2/6-31G* level) [2].
What is a robust general workflow for parameter optimization? The methodology can be summarized in the following workflow:
For researchers looking to implement or replicate these methods, here is a detailed breakdown of the key computational experiments cited.
1. Calculation of Physicochemical Properties for Validation [1]
γ = 0.5 * Lz * [Pzz - (Pxx + Pyy)/2].ΔHvap = E(g) - E(l) + RT, where E(g) is the total energy from a 100 ns NVT simulation of a single menthol molecule (gas phase), and E(l) is the total energy from a 10 ns NVT simulation of the liquid system.2. Quantum Mechanical Dihedral Parameter Optimization [1]
Selecting the right catalyst and conditions is crucial for achieving high yield and stereoselectivity. The table below summarizes key metrics from recent studies for the one-pot synthesis of menthol from citronellal or citral.
| Starting Material | Catalyst System | Reaction Conditions | Menthol Yield | Stereoselectivity to Menthol | Key Findings / Potential Yield Issues |
|---|---|---|---|---|---|
| Citronellal [1] | 5 wt% Ni / H-Beta-38-sepiolite (Composite) | 70°C, 20 bar H₂, 4.2 min | 53% | 71-76% | High yield in a continuous process. Catalyst deactivation was not a major issue with citronellal [1] [2]. |
| Citral [1] | 5 wt% Ni / H-Beta-38-sepiolite (Composite) | 70°C, 20 bar H₂, 4.2 min | 49% | 72-74% | Noticeable catalyst deactivation over time; accumulation of citronellal intermediate and formation of defunctionalized by-products (menthanes) [1] [2]. |
| Neral [3] | Confined Chiral Brønsted Acid (iIDP) | Not fully specified (Two-step process) | 77% (to Isopiperitenol) | e.e. > 99% | This is a two-step route. The first step converts neral to isopiperitenol, which is then hydrogenated to menthol. The catalyst prevents product decomposition by binding it in an unreactive form [3]. |
| Citronellal [2] | 3 wt% Ir / H-Beta | 80°C, 1.5 MPa H₂, Cyclohexane | High (Specific yield not stated) | Not specified | Among noble metals on H-Beta, the menthol yield decreased in the order: Ir >> Pt ≈ Rh > Pd > Ru [2]. |
| Citronellal [2] | Pd / Perfluorinated Polymer | Not specified | High | Very High Stereoselectivity | Small Pd particle size and ionic character led to high selectivity with nearly no by-products [2]. |
Here are detailed explanations and protocols for specific, high-impact problems identified in the research.
The following diagram outlines a logical process to diagnose the root cause of poor yield based on the intermediates and by-products you observe. This workflow integrates the key issues discussed above.
Beyond the specific scenarios above, adhering to these general principles can significantly improve your synthesis outcome [4] [2]:
Here are answers to specific challenges you might encounter during your experiments:
1. How can I detect menthol if it has no UV chromophore? Menthol lacks a UV chromophore, making standard HPLC-UV detection difficult. Two effective alternative approaches are:
2. How do I extract menthol from a complex, fatty matrix like petroleum jelly? Extracting menthol from ointments can be challenging due to the lipophilic matrix. Potential solutions include:
3. How can I achieve high sensitivity for trace menthol analysis in biological fluids? For quantifying menthol in complex matrices like urine at low concentrations (ng/mL), the most effective method is:
The table below summarizes key methodologies to help you choose the best approach for your application.
| Application | Recommended Technique | Key Parameters | Performance Data | Source |
|---|---|---|---|---|
| Pharmaceutical Syrups | HPLC-RI | Column: Inertsil ODS 3V; Mobile Phase: Water:MeOH (30:70); Flow: 1.0 mL/min | LOD: 0.76 µg/mL; LOQ: 2.31 µg/mL; Linearity: 30-70 µg/mL (R²=0.999) | [1] [2] |
| Tobacco & Cigarettes | GC-MS | Not fully detailed in excerpts, but widely applied for product characterization and compliance testing. | Used for identifying and quantifying menthol and other flavoring ingredients. | [6] [4] |
| Biological Fluids (Urine) | GC-MS with HS-SPME | Fiber: Carboxen/PDMS/DVB; IS: Menthol-d4; Hydrolysis: Enzyme (for total menthol) | LOD: 0.0017 µg/mL; Linear Range (free): 0.002-0.5 µg/mL | [3] |
| Complex Ointments | GC-FID | Sample Prep: Solvent extraction (e.g., CHCl₃/MeOH) or direct dissolution. | A practical approach for difficult matrices where complete dissolution is challenging. | [5] |
For the highly sensitive GC-MS method, the experimental workflow involves careful sample preparation and analysis.
Here are detailed methodologies for two primary techniques:
Detailed Protocol: HPLC-RI for Pharmaceutical Products [1] [2]
Detailed Protocol: GC-MS with HS-SPME for Urine [3]
The optimization of (+)-menthol derivatives primarily focuses on esterification and amination at specific sites on the menthol scaffold to improve biological activity and drug-like properties [1].
The following diagram illustrates the primary optimization workflow and the key biological pathways targeted by these novel derivatives:
This is a common method to create esters like menthyl acetate or menthyl benzoate, which show enhanced anti-inflammatory and insecticidal activity [1].
This protocol describes the formation of complex esters with amino acids, such as conjugates with serine, proline, or lysine, to create novel compounds with potential applications in pharmaceuticals and materials science [3].
The table below summarizes how specific structural changes lead to enhanced pharmacological effects.
| Structural Modification | Example Derivatives | Key Structural Change | Enhanced Pharmacological Effect (& Magnitude) |
|---|---|---|---|
| Introduction of Hexacyclic Ring & Bulky Side Chains [1] [4] | WS-12, CPS-368, CPS-369 | Adding a six-membered ring and N-alkylcarbonyl side chain to the menthol structure. | Analgesia / TRPM8 Agonism: Up to 6-fold higher potency and 2-fold higher efficacy compared to menthol [1] [4]. |
| Esterification at C3 with Halogenated Groups [1] | Menthyl Chloroacetate, Menthyl Dichloroacetate | Replacing the C3 hydroxyl hydrogen with a chloroacetate group. | Insecticidal Activity: 30-50% enhanced efficacy against mosquitoes and antibacterial effects [1]. |
| Conversion of Carbonyl to Acetal Ring [1] | Menthone Glyceryl Acetal | Converting the C2 ketone of menthone to an acetal group. | Insecticidal Activity: Improved hydrogen bonding with target proteins, enhancing potency [1]. |
| Glycosylation [1] | (-)-Menthol β-D-glycoside | Introducing a sugar molecule (β-D-glucose) to the menthol structure. | Cooling Sensation: Cooling intensity on the skin enhanced by approximately 70% [1]. |
FAQ: Why is the yield of my amino acid-menthol conjugate low?
FAQ: My IR spectrum still shows a weak -OH stretch after esterification. Is the reaction incomplete?
FAQ: How can I improve the aqueous solubility of my highly lipophilic menthol ester?
Beyond direct chemical modification, menthol itself can be used to optimize drug delivery systems. Menthosomes are novel ultra-deformable vesicles that incorporate menthol into their structure to enhance skin permeation of loaded drugs [2].
The experimental workflow for preparing and evaluating menthosomes is as follows:
| Stereoisomer | Relative Cooling Sensation | Key Interaction Residues | Experimental EC₅₀ (μM) / Notes |
|---|---|---|---|
| (-)-menthol | Highest [1] | R842 (S4), Y745, L843, I846 [2] | EC₅₀ = 185.4 ± 69.4 μM (in whole-cell patch-clamp) [2] |
| (+)-menthol | Lower [1] | Similar but distinct configuration to (-)-menthol [1] | Higher EC₅₀ than (-)-menthol, indicating lower potency [1] |
| (+)-neomenthol | Lower [1] | Hydroxyl group orientation differs [1] | N/A |
| (+)-isomenthol | Lower [1] | Isopropyl group orientation differs [1] | N/A |
| (+)-neoisomenthol | Lowest [1] | Altered orientation of both hydroxyl and isopropyl groups [1] | Highest EC₅₀, indicating lowest potency [1] |
The differences in potency arise from how each stereoisomer fits into the receptor's binding site. The "grab and stand" model, primarily established for the most potent natural isomer, (-)-menthol, helps visualize these interactions [2].
Research indicates that (-)-menthol activates TRPM8 by binding to a cavity formed by the S1-S4 segments of the channel. It uses its hydroxyl group as a "hand" to grab residue R842 on the S4 helix, and its isopropyl group as "legs" to stand on residues I846 and L843 [2]. This specific interaction is crucial for effectively opening the channel.
The following diagram illustrates this mechanism and the consequences of structural changes in other stereoisomers.
The data in the comparison table is derived from established experimental protocols. Here are the methodologies relevant to the cited studies.
| Cooling Agent | Relative Cooling Intensity / Key Findings | Mechanism of Action | Key Applications & Notes |
|---|
| (+)-Menthol (L-Menthol) | - Cooling Intensity: Reference standard. [1]
Cooling agents like menthol and its derivatives primarily elicit a cold sensation by activating the TRPM8 (Transient Receptor Potential Melastatin 8) receptor, a cold-sensitive ion channel in sensory neurons. The following diagram illustrates this signaling pathway and the key structural features required for receptor activation.
As shown, the hexacyclic ring structure is a critical feature for effective TRPM8 binding and activation. Agents like WS-12 contain this structure and show high potency, whereas WS-23, which lacks it, shows significantly reduced activity [1].
To generate the comparative data, researchers use standardized experimental methods. Here are details for two key protocols cited in the table.
1. Clinical Efficacy in Gastrointestinal Endoscopy: This assessment is based on a systematic review and meta-analysis of Randomized Controlled Trials (RCTs) [2].
2. Sensory Analysis in Topical Products: Comparative studies between agents like WS-23 and menthol in skincare involve controlled human sensory trials [6].
Validation ensures that computational docking predictions are reliable and biologically relevant. The table below summarizes the key methods, illustrated by a recent study on (+)-menthol.
| Validation Method | Description & Purpose | Example from Menthol Docking Study |
|---|---|---|
| Experimental Correlation | Correlate docking predictions (e.g., binding affinity, pose) with real-world experimental results to confirm biological relevance [1]. | Docking predicted menthol binds sweet receptor (T1R2/T1R3); sensory tests confirmed it lowers sweetness threshold and prolongs sweet perception [1]. |
| Molecular Dynamics (MD) Simulations | Assess the stability of the docked complex under simulated physiological conditions (e.g., solvation, temperature) over time [1]. | After docking, MD simulations (100 ns) confirmed complex stability (via RMSD, RMSF, Rg) and showed menthol stabilizes receptor active conformation [1]. |
| Analysis of Binding Interactions | Examine specific atomic-level interactions (hydrogen bonds, hydrophobic contacts) between ligand and protein residues [1]. | Analysis showed menthol binding increases "hotspot" residues for sugars, stabilizing closed active form of receptor's Venus Flytrap domain [1]. |
For a comprehensive guide, you can outline a multi-stage validation protocol. The flowchart below summarizes the integrated computational and experimental workflow.
The methodology can be broken down into the following stages:
Stage 1: Molecular Docking
Stage 2: Computational Validation
Stage 3: Experimental Validation
When creating your comparison guide for researchers, emphasizing these core aspects will be crucial:
The table below summarizes the key differences between (-)-menthol and (+)-menthol based on current scientific knowledge.
| Aspect | (-)-Menthol (L-Menthol) | This compound (D-Menthol) |
|---|---|---|
| Natural Occurrence | Primary natural form from mint plants [1] [2] | Synthetic; not found in significant quantities in nature [1] [2] |
| Sensory Profile | Pleasant, sweet, intense minty odor with distinct cooling freshness [3] [2] | Dusty, herbal, only faintly minty odor; lacks pure cooling quality [1] [2] |
| Pharmacological Potency | High potency; benchmark for cooling and biological activity [1] [4] [5] | Vastly reduced pharmacological properties compared to (-)-menthol [1] [2] |
| Vascular & Sensory Superiority | Tight fit with thermoreceptors (e.g., TRPM8); more intense cooling and vascular effects [4] [5] [6] | Industrial synthesis product; yields racemic mixture [1] |
| Reported Toxicity | Considered safe for use in various consumer and pharmaceutical products [6] | Reported as toxic in some sources [1] |
For the other six isomers (neo-, iso-, and neoisomenthol), sensory data indicates they are generally interspersed with negative odors such as musty, herbal, or earthy aromas, and are not associated with the desirable minty freshness or potent biological effects of (-)-menthol [3] [7].
The vascular effects of menthol are complex and involve multiple direct and indirect pathways.
To evaluate the vascular effects of menthol in a research setting, the following methodologies are commonly employed:
In Vivo Perfusion Measurement: These techniques assess blood flow changes in response to menthol application in living organisms.
In Vitro Vascular Studies: These involve isolating tissues or cells to study direct mechanisms.
The diagrams below illustrate the complex mechanisms by which (-)-menthol can cause either vasodilation or vasoconstriction.
The table below summarizes two distinct computational approaches used in recent studies to model this compound interactions.
| Application Focus | Computational Method(s) | Validation Method(s) | Key Performance Metrics / Outcomes | Reference System / Context |
|---|
| Olfactory Perception of Menthol Isomers [1] | Molecular Docking | Sensory Analysis (Human Panel), Detection Threshold Measurement | • Docking Binding Energies: -7.3 to -5.1 kcal/mol • Identified key interacting amino acid residues (e.g., His-55, Thr-56 in Olfr874) • Correlation between computed interactions and sensory profiles (e.g., minty vs. musty odors) | Interaction with olfactory receptors (Olfr874, OR8B8, OR8B12) | | Menthol in Deep Eutectic Solvents (DESs) [2] | COSMO-RS (via COSMOtherm) | Experimental Solubility Measurement | • Quantified Gibbs free energies of molecular pair formation • Correlation between predicted solute-solvent hetero-pairs and experimental solubility peaks • Identified optimal HBA:HBD ratios for solubility | Solubilization of Flufenamic Acid in Menthol-based DESs |
Here is a deeper dive into the methodologies cited in the table.
This protocol aims to understand the molecular basis of menthol's scent perception by simulating how it binds to olfactory receptors.
This protocol uses a thermodynamic model to predict and explain the solubility of an API in menthol-based solvents.
The following diagram integrates the protocols above into a generalized workflow for developing and validating a computational model of menthol interactions.
The workflow shows that computational and experimental tracks run in parallel. The model makes predictions, which are tested against real-world data. A strong correlation validates the model, while deviations require refinement of the model's parameters.
The studies highlight that the choice of computational model depends heavily on the specific biological or physicochemical question being asked. Molecular docking is powerful for specific protein-ligand interactions [1], while COSMO-RS is suited for predicting bulk solution-phase thermodynamics and solubility [2].
A promising direction for more robust validation is the integration of multiple computational methods. For instance, a comprehensive study on the TRPM8 ion channel (a key target for menthol) combined homology modeling with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to identify key menthol-binding residues and quantify binding affinities, with findings validated by mutational studies [3].
| Isomer | Odor Profile & Threshold | Key Molecular Interactions | Toxicity & Biological Activity Findings |
|---|---|---|---|
| L-Menthol | Pleasant, sweet, mint-like; Detection threshold: 5.166 mg/L [1] | Strong binding to Olfr874, OR8B8, OR8B12; Key residues: His-55 (Olfr874), Tyr-94 (OR8B8) [1] | Activates TRPM8 (analgesia) [2]. Induces apoptosis, inhibits proliferation/motility in lung cancer cells via Akt pathway [3]. Anti-inflammatory; suppresses TNF-α, IL-6, IL-1β [4]. |
| D-Menthol | Pleasant; Detection threshold: 4.734 mg/L [1] | Strong binding to olfactory receptors; similar to L-Menthol [1] | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| L-Isomenthol | Undesirable odors (musty, herbal, earthy) [1] | Information missing in search results | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| D-Isomenthol | Undesirable odors (musty, herbal, earthy) [1] | Information missing in search results | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| L-Neomenthol | Undesirable odors (musty, herbal, earthy) [1] | Information missing in search results | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| D-Neomenthol | Undesirable odors (musty, herbal, earthy) [1] | Information missing in search results | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| L-Neoisomenthol | Undesirable odors (musty, herbal, earthy) [1] | Information missing in search results | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| D-Neoisomenthol | Undesirable odors (musty, herbal, earthy) [1] | Information missing in search results | Data on specific toxicity is limited in search results; considered for comparative sensory studies [1]. |
| Menthol-like Compounds (e.g., Carvone, WS-23) | Minty/Cooling [5] [6] | Information missing in search results | In e-cigarettes, associated with lung inflammation, epithelial barrier dysfunction, and nAChR modulation in vitro [6]. |
A critical finding is that undesirable odor profiles in isomers may signal different biological activities or metabolic pathways [1]. Structurally similar menthol-like compounds used in commercial products (e.g., Carvone, WS-23) can induce cellular toxicity [6], highlighting that cooling properties and toxicity are not exclusive to the menthol skeleton.
The significant differences in sensory perception and biological activity among isomers stem from their highly specific interactions with cellular receptors. The diagram below illustrates the key receptors and pathways involved.
The interactions are highly dependent on the three-dimensional structure of the menthol isomer. For example, the pleasant minty odor of L-menthol is attributed to its specific binding to olfactory receptors like Olfr874, OR8B8, and OR8B12, primarily through hydrogen bonding and hydrophobic interactions with key amino acid residues [1]. Other isomers, with different spatial configurations, cannot bind in the same way, leading to the perception of undesirable musty or herbal odors [1].
The following are key experimental protocols used in the cited studies to generate data on menthol's activity and toxicity.
Cytotoxicity & Apoptosis (in vitro) [3]
Anti-inflammatory Activity (in vitro) [4]
Sensory Evaluation & Odor Threshold [1]
Molecular Docking Simulation [1]
The current evidence reveals a clear asymmetry in research focus. Most biological studies, especially those investigating toxicity and therapeutic mechanisms, concentrate almost exclusively on L-menthol [3] [4]. The specific cytotoxic, apoptotic, or inflammatory responses of the other seven isomers remain largely uncharacterized in the provided search results.
Future research should prioritize:
| Delivery System / Context | Key Findings on Menthol's Role | Supporting Data & Experimental Overview |
|---|
| Combustible Menthol Cigarettes [1] [2] | Mixed evidence on hindering smoking cessation; animal studies show menthol can potentiate nicotine's effects. • Inhibits nicotine metabolism • Intensifies nicotine withdrawal signs • Upregulates brain nicotinic receptors | Systematic Review & Meta-analysis [1]: 43 studies analyzed. "No consistent or significant associations between menthol cigarette use and smoking cessation" were found (Strength of Evidence: Low to Moderate).
Mouse Model Study [2]: Menthol (i.p. injection) decreased nicotine clearance (2-fold), increased nicotine's area under the curve (AUC), and prolonged nicotine-induced antinociception. Co-administration increased mecamylamine-precipitated withdrawal signs and upregulated α4 and β2 nAChR subunits in hippocampus, prefrontal cortex, and striatum. | | Electronic Cigarettes (ENDS) [3] [4] | Significantly enhances subjective user experience and is a highly maintained flavor, particularly among the youth. • Increases satisfaction, enjoyment, and appeal • Reduces craving effectively | Randomized Crossover Trial [4]: 77 e-cigarette users. Menthol session scored higher than tobacco on satisfaction, product liking, future use interest, enjoyment, puff liking, taste, and craving reduction (all p<0.05). Dependence and gender moderated the effects.
Longitudinal Population Study [3]: Analysis of PATH Study data (2014-2019). Fruit was the most used flavor, but menthol/mint use among youth increased from 21.9% to 58.1% from Wave 2 to Wave 5. 32.0% of menthol/mint users maintained this flavor over at least three consecutive waves. | | Heated Tobacco Products (HTPs) [5] | Availability of a menthol option increases product substitution for conventional menthol cigarettes. | Pilot Randomized Controlled Trial [5]: 34 adult menthol cigarette smokers. When a menthol HTP (IQOS) was available, it was a stronger substitute for menthol cigarettes in behavioral economic and short-term naturalistic settings compared to a tobacco-flavored HTP. |
To help you evaluate the quality of the data presented, here is a deeper look into the methodologies of two key experimental studies.
Mouse Model on Nicotine Pharmacokinetics & Dependence [2]:
Clinical Trial on E-cigarette Subjective Effects [4]:
The following diagram synthesizes the key biological pathways through which menthol exerts its effects, as identified in the research.
The compiled data highlights that menthol is more than a simple flavorant; it is a pharmacologically active compound. Its efficacy is not measured by a single metric but by its multifaceted interactions with biological systems and human behavior.
For your comparison guide aimed at drug development professionals, it would be crucial to:
Irritant